molecular formula C19H21N3O4 B10880011 1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B10880011
M. Wt: 355.4 g/mol
InChI Key: BREAPJCGDPWRHO-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone, also known by its chemical formula C₁₉H₂₂N₄O₂, is a compound with interesting properties. Let’s explore further.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the reaction of a piperazine derivative with a nitrobenzyl compound. One common method is the condensation reaction between 4-nitrobenzyl chloride and piperazine. The reaction proceeds under suitable conditions to form the desired product.

Industrial Production:: While specific industrial production methods may not be widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reaction Types:: 1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone can undergo various reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the benzyl and phenoxy groups can be replaced.

Common Reagents and Conditions::

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce the nitro group to an amino group.

    Substitution: Alkylating agents or nucleophiles can replace functional groups.

Major Products:: The major products depend on the specific reaction conditions. Reduction yields the corresponding amino compound, while substitution can lead to various derivatives.

Scientific Research Applications

1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone finds applications in:

    Medicine: It may exhibit pharmacological effects due to its structural features.

    Chemistry: Researchers use it as a building block for more complex molecules.

    Industry: Its unique properties may have industrial applications.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C19H21N3O4/c23-19(15-26-18-4-2-1-3-5-18)21-12-10-20(11-13-21)14-16-6-8-17(9-7-16)22(24)25/h1-9H,10-15H2

InChI Key

BREAPJCGDPWRHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3

Origin of Product

United States

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